molecular formula C20H24N4O3S B2458705 6-((4-methylpiperidin-1-yl)sulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251620-05-9

6-((4-methylpiperidin-1-yl)sulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2458705
M. Wt: 400.5
InChI Key: LZWHOCWYKOGPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-((4-methylpiperidin-1-yl)sulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a heterocyclic compound . It has a molecular weight of 296.35 . The IUPAC name for this compound is 6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.35 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis and Biological Activity

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized, demonstrating good antifungal and insecticidal activities. For instance, certain derivatives showed high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as significant mortality against Plutella xylostella and Helicoverpa armigera, highlighting their potential in agricultural applications (Xu et al., 2017).

Molecular Docking and In Vitro Screening

The exploration of triazolopyridine derivatives extends into molecular docking and in vitro screening for potential applications in antimicrobial and antioxidant activities. Newly synthesized compounds have shown moderate to good binding energies on target proteins, suggesting their utility in pharmaceutical research (Flefel et al., 2018).

Structural and Spectral Analysis

In-depth structural and spectral analyses have been conducted on various triazenes with a sulfonamide moiety, providing insights into their chemical properties and potential applications. Theoretical investigations using density functional theory (DFT) and Hartree-Fock levels of theory have been compared with experimental values, enriching our understanding of these compounds' physical characteristics (Dabbagh et al., 2008).

Modification for Enhanced Biological Activities

Research has also focused on modifying the core structure of similar compounds to enhance biological activities, such as anticancer effects. By replacing specific moieties, researchers have identified derivatives with potent antiproliferative activities and reduced toxicity, suggesting their potential as effective anticancer agents with lower side effects (Wang et al., 2015).

properties

IUPAC Name

6-(4-methylpiperidin-1-yl)sulfonyl-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-16-9-12-22(13-10-16)28(26,27)18-7-8-19-21-24(20(25)23(19)15-18)14-11-17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWHOCWYKOGPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-methylpiperidin-1-yl)sulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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